molecular formula C8H6N2O3 B3029792 3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid CAS No. 787580-95-4

3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid

Cat. No. B3029792
CAS RN: 787580-95-4
M. Wt: 178.14
InChI Key: BKYMFKQYOGIKIH-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Various strategies have been developed for the synthesis of 1H- and 2H-indazoles . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Anticancer Properties

Indazole derivatives have drawn attention due to their potential as anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. While specific studies on 3-Oxo-2,3-dihydro-1H-indazole-7-carboxylic acid are limited, its structural features make it an interesting candidate for further investigation in cancer therapy .

Antimicrobial Activity

Indazole compounds exhibit promising antimicrobial properties. They have been evaluated against various pathogens, including bacteria (Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli). Although direct studies on our target compound are scarce, the broader indazole family suggests potential for combating microbial infections .

Anti-Inflammatory Potential

Certain indazole derivatives possess anti-inflammatory effects. While not specifically studied for 3-Oxo-2,3-dihydro-1H-indazole-7-carboxylic acid, related compounds have demonstrated anti-inflammatory activity. Investigating its impact on inflammatory pathways could yield valuable insights .

Plant Hormone Analog

Indole-3-acetic acid (IAA) is a natural plant hormone derived from tryptophan. Interestingly, indole derivatives share structural similarities with IAA. Although not directly linked to our compound, exploring its potential as a plant growth regulator or stress response modulator could be worthwhile .

Drug Synthesis

Indazole derivatives serve as building blocks for drug development. Notably, the synthesis of granisetron and lonidamine involves similar chemical motifs. Researchers have successfully synthesized these drugs using related protocols, highlighting the versatility of indazole-based scaffolds .

Biological Probes and Imaging Agents

Indazole derivatives can be modified to create fluorescent probes or imaging agents. Their unique properties make them valuable tools for visualizing biological processes, such as receptor binding, enzyme activity, or cellular localization. While specific applications for our compound remain unexplored, its potential as a probe warrants investigation .

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the diverse biological activities of indazole derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in inflammation, microbial infection, cancer, and other pathological conditions.

Pharmacokinetics

The compound’s solubility and chemical structure suggest that it may be well-absorbed and distributed throughout the body

Result of Action

Based on the reported activities of indazole derivatives, the compound may exert anti-inflammatory, antimicrobial, anticancer, and other effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

The action, efficacy, and stability of 3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues

properties

IUPAC Name

3-oxo-1,2-dihydroindazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-4-2-1-3-5(8(12)13)6(4)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYMFKQYOGIKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242322
Record name 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid

CAS RN

787580-95-4
Record name 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787580-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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